![molecular formula C16H16FN5O2 B2497580 2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}-1-(3-fluorophenyl)ethanol CAS No. 2109419-14-7](/img/structure/B2497580.png)
2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}-1-(3-fluorophenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest belongs to a chemical family that involves complex synthetic routes and has been the subject of various structural and functional analyses due to its intricate molecular architecture. Such compounds are typically synthesized for their potential biological activities and unique chemical properties.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, starting from basic heterocyclic structures like pyrazoles and triazoles, further modified with various substituents to achieve the desired compound. A common method includes the reaction of fluorinated chalcones with hydrazine in the presence of a catalyst, yielding fluorophenyl-substituted pyrazolines, which can be further oxidized to pyrazoles in good yield using oxidative agents (Aggarwal, Kumar, & Singh, 2007).
Molecular Structure Analysis
The molecular structure of related compounds has been determined using single crystal X-ray diffraction, revealing that these molecules can adopt planar conformations apart from certain substituents, which may be oriented perpendicular to the main molecular plane. This structural arrangement facilitates the study of intermolecular interactions and the electronic properties of the compounds (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Applications De Recherche Scientifique
Synthesis and Structural Characterization
Researchers have synthesized and structurally characterized compounds with similar complex structures, focusing on their crystal structure and molecular conformation. For example, the synthesis of thiazole derivatives incorporating pyrazolyl and triazolyl motifs has been reported, demonstrating the compounds' planar structure apart from some groups oriented perpendicular to the main molecule plane (Kariuki et al., 2021). Such studies contribute to the understanding of molecular interactions and conformational preferences in solid-state forms.
Antimicrobial Screening
Compounds featuring pyrazolyl, triazolyl, and thiazolyl units have been evaluated for their antimicrobial properties. Novel ethanol derivatives synthesized through click reactions and subsequent reductions have shown significant antifungal activity against Aspergillus niger, with moderate activity against bacterial strains (Jagadale et al., 2020). These findings suggest potential applications in developing treatments against fungal infections.
Binding Interaction Studies
The interaction of synthesized compounds with biological receptors has been studied to understand their potential inhibitory actions. For instance, a compound was docked with human prostaglandin reductase to investigate its binding interactions, offering insights into its plausible inhibitory action (Nayak & Poojary, 2019). These studies are crucial for drug discovery and understanding the mechanism of action of potential therapeutic agents.
pH Measurement Applications
The synthesis of trifluoromethylazoles and their evaluation for measuring pH in biological media via 19F NMR spectroscopy have been explored. The determination of pKa values for these compounds highlights their utility in biological and chemical research for pH measurements (Jones et al., 1996). Such applications are valuable in various scientific fields, including chemistry, biology, and environmental science.
Safety And Hazards
The safety and hazards associated with this compound would depend on a variety of factors, including its reactivity, toxicity, and potential for bioaccumulation. Without specific information, it’s difficult to provide a detailed safety assessment.
Orientations Futures
Future research on this compound could involve exploring its potential uses, such as in medicine or materials science, and optimizing its synthesis to improve yield and purity.
Please note that this is a general analysis based on the structure of the compound and common reactions of similar compounds. For a detailed and accurate analysis, specific experimental data and studies would be needed.
Propriétés
IUPAC Name |
(3,5-dimethylpyrazol-1-yl)-[1-[2-(3-fluorophenyl)-2-hydroxyethyl]triazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5O2/c1-10-6-11(2)22(19-10)16(24)14-8-21(20-18-14)9-15(23)12-4-3-5-13(17)7-12/h3-8,15,23H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVNDCIHBMUAOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=CN(N=N2)CC(C3=CC(=CC=C3)F)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}-1-(3-fluorophenyl)ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone](/img/structure/B2497497.png)
![4-fluoro-N-[6-[(4-fluorophenyl)sulfonylamino]hexyl]benzenesulfonamide](/img/structure/B2497498.png)
![Ethyl 4-(4-ethylphenyl)-6-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2497500.png)
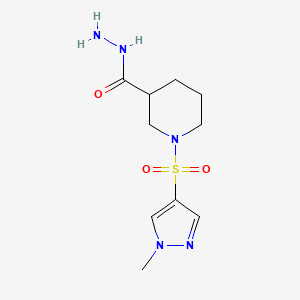

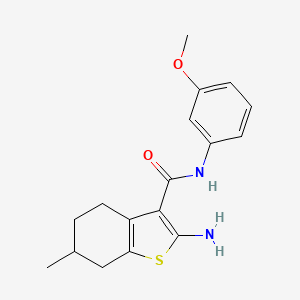
![N1-(3-fluorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2497504.png)

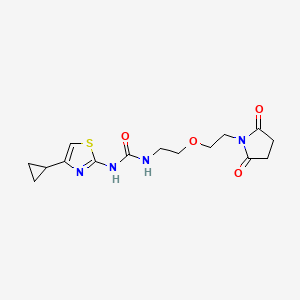
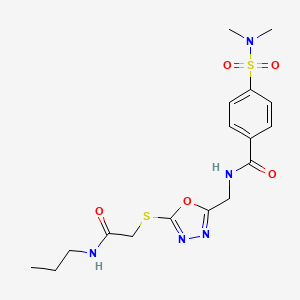
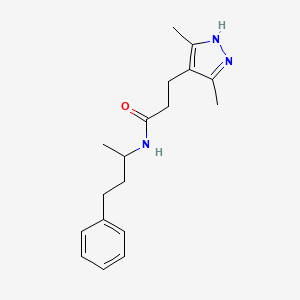
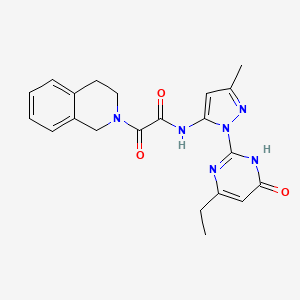
![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-dimethylbutanamide](/img/structure/B2497517.png)
![N-[[4-(Aminomethyl)-2-methylpyrazol-3-yl]methyl]-N-methylbutan-1-amine](/img/structure/B2497518.png)